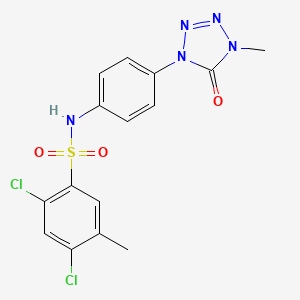

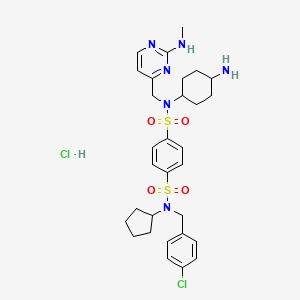

![molecular formula C17H14N4O2 B2514817 2-{[2-(1H-吲哚-3-基)乙基]氨基}-5-硝基苯甲腈 CAS No. 852413-37-7](/img/structure/B2514817.png)

2-{[2-(1H-吲哚-3-基)乙基]氨基}-5-硝基苯甲腈

描述

2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile is a compound that can be presumed to have a nitrobenzonitrile core structure with an aminoethylindole moiety. This structure suggests potential for interactions with various biological targets due to the presence of the indole ring, which is a common feature in many pharmacologically active molecules.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of nitrobenzonitrile derivatives with amines or NH-heteroaromatic compounds. For instance, the preparation of 2-Fluoro-5-nitrobenzonitrile and its subsequent reactions with amines to form N-(2-cyano-4-nitrophenyl) derivatives provides a method that could potentially be adapted for the synthesis of 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile . Additionally, the aza-alkylation/intramolecular Michael cascade reaction, as demonstrated in the synthesis of Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, could be a relevant method for constructing the indole moiety of the target compound .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile can be elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate was determined using these methods . These techniques would likely be applicable in confirming the structure of 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile once synthesized.

Chemical Reactions Analysis

The reactivity of the nitrobenzonitrile core can be inferred from the reactions of 2-Fluoro-5-nitrobenzonitrile with various amines and amino acids, leading to the formation of N-(2-cyano-4-nitrophenyl) derivatives . The indole moiety also offers a site for further functionalization, as seen in the synthesis of derivatives of 2-ethyl-2-methyl-2,3-dihydro-1H-indole . These reactions could be indicative of the types of chemical transformations that 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile might undergo.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile are not provided, related compounds can offer insights. The presence of the nitro group and the aromatic system suggests that the compound would have significant electron-withdrawing properties, which could affect its solubility and reactivity . The indole ring is known to participate in π-π interactions and hydrogen bonding, which could influence the compound's crystallinity and melting point . The physical and chemical properties of the compound would need to be determined experimentally following its synthesis.

科学研究应用

遗传毒性和诱变性

对类似化合物(例如 1-乙基-1-亚硝基脲 (ENU))的研究揭示了它们在从病毒到哺乳动物细胞的各种系统中的诱变能力,以及它们在遗传研究中了解突变谱和诱变机制中的应用 (T. Shibuya & K. Morimoto, 1993)。

药理学试剂

源自天然化合物的含亚硝酰自由基化合物的合成和药理特性研究表明,它们在创造具有增强生物活性或修饰功能的新药理学试剂方面具有潜力,展示了下一代药物设计的途径 (I. Grigor’ev, N. I. Tkacheva, & S. Morozov, 2014)。

分析化学

在分析化学中很重要的茚三酮反应与伯氨基和各种其他官能团反应。此反应对于检测、分离和分析各种科学领域的化合物至关重要,突出了化学反应在分析方法中的关键作用 (M. Friedman, 2004)。

环境化学

对具有潜在环境影响的化合物尼替西农的降解过程的研究强调了了解化合物稳定性、降解途径和环境相互作用对于评估化学应用的风险和收益的重要性 (H. Barchańska, R. Rola, W. Szczepankiewicz, & Marta Mrachacz, 2019)。

吲哚化学

对吲哚合成及其在有机化学中的应用的广泛研究,突出了吲哚化合物的多样性和它们在合成策略中的重要性,表明了在开发新的化学实体中发挥基础性作用 (D. Taber & Pavan K. Tirunahari, 2011)。

安全和危害

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, often with significant downstream effects .

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

属性

IUPAC Name |

2-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c18-10-13-9-14(21(22)23)5-6-16(13)19-8-7-12-11-20-17-4-2-1-3-15(12)17/h1-6,9,11,19-20H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQWUDBVDQYKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2514734.png)

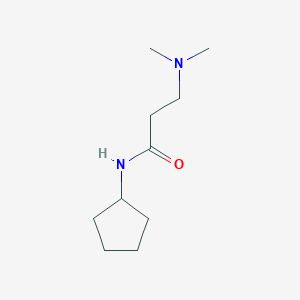

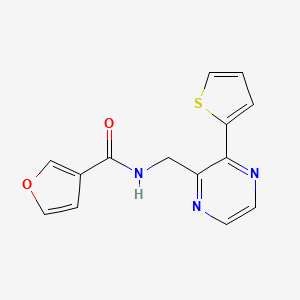

![N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2514735.png)

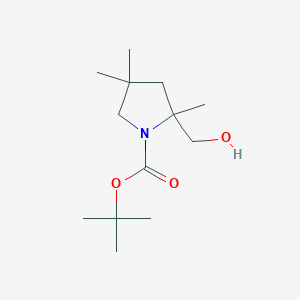

![2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid](/img/structure/B2514744.png)

![(Z)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2514750.png)

![1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2514751.png)

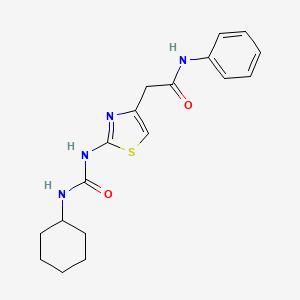

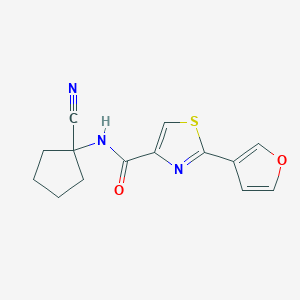

![N-(3-methoxypropyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2514754.png)

methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2514756.png)